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Compound of Interest

Compound Name: 4'-Tetrahydropyranylglycine

Cat. No.: B1274840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Tetrahydropyranylglycine, a

non-proteinogenic amino acid increasingly utilized as a versatile building block in medicinal

chemistry and drug discovery. This document details its alternative names, chemical properties,

and provides insights into its synthesis and potential biological significance.

Chemical Identity and Nomenclature
4'-Tetrahydropyranylglycine is a saturated heterocyclic amino acid. Due to its structural

complexity, it is known by several systematic and common names. Understanding these

alternative names is crucial for conducting thorough literature and database searches.

Table 1: Alternative Names and Chemical Identifiers for 4'-Tetrahydropyranylglycine
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Identifier Type Identifier

Systematic IUPAC Name 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Common Synonyms
AMINO-(4-TETRAHYDROPYRANYL)ACETIC

ACID[1]

AMINO-(TETRAHYDRO-PYRAN-4-YL)-ACETIC

ACID[1]

2-(Tetrahydropyran-4-yl)glycine

(+/-)-4'-TETRAHYDROPYRANYLGLYCINE

()-4''-TETRAHYDROPYRANYLGLYCIN

2H-Pyran-4-acetic acid, .alpha.-

aminotetrahydro-

CAS Number 53284-84-7[1]

Molecular Formula C₇H₁₃NO₃[1]

Molecular Weight 159.18 g/mol

InChI Key XLZJPHKIECMDPG-UHFFFAOYSA-N

The core structure features a tetrahydropyran ring attached to the alpha-carbon of a glycine

molecule. The numbering of the tetrahydropyran ring can vary, leading to some of the naming

variations. Stereochemistry at the alpha-carbon is also a key feature, with (R)- and (S)-

enantiomers being of particular interest in drug design.

Physicochemical Properties and Data
While extensive quantitative biological data for the parent 4'-Tetrahydropyranylglycine is not

widely published, its physicochemical properties make it an attractive scaffold for incorporation

into larger molecules. Its tetrahydropyran moiety can influence solubility, lipophilicity, and

metabolic stability, key parameters in drug development.

Table 2: Predicted Physicochemical Properties of 4'-Tetrahydropyranylglycine
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Property Value Source

XLogP3 -2.8 ChemSpider

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 2 PubChem

Topological Polar Surface Area 72.6 Å² ChemSpider

Note: These values are computationally predicted and may vary from experimental results.

Synthesis and Experimental Protocols
The synthesis of 4'-Tetrahydropyranylglycine and its derivatives can be achieved through

various synthetic routes. Below is a generalized experimental workflow and a representative

protocol based on common organic chemistry principles, as specific detailed protocols for this

exact molecule are not readily available in peer-reviewed literature. Researchers should adapt

these methods based on available starting materials and laboratory capabilities.

General Synthetic Workflow
A common approach to synthesizing α-amino acids involves the Strecker synthesis or

modifications thereof. For 4'-Tetrahydropyranylglycine, a plausible route starts from

tetrahydropyran-4-one.

Tetrahydropyran-4-one Strecker Reaction
(KCN, NH4Cl)

Step 1
α-Aminonitrile Intermediate Acid Hydrolysis

(e.g., HCl)
Step 2

Racemic 4'-Tetrahydropyranylglycine

Click to download full resolution via product page

Figure 1: Generalized workflow for the synthesis of racemic 4'-Tetrahydropyranylglycine.

Representative Experimental Protocol (Hypothetical)
Objective: To synthesize racemic 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.
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Materials:

Tetrahydropyran-4-one

Potassium cyanide (KCN)

Ammonium chloride (NH₄Cl)

Concentrated hydrochloric acid (HCl)

Methanol

Diethyl ether

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Formation of the α-aminonitrile

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is

prepared.

To this solution, add tetrahydropyran-4-one (1.0 equivalent).

Cool the mixture in an ice bath to 0-5 °C.

Slowly add a solution of potassium cyanide (1.1 equivalents) in water to the cooled mixture

with vigorous stirring. Caution: KCN is highly toxic.

Allow the reaction to stir at room temperature for 24 hours.

The resulting mixture is extracted with diethyl ether. The organic layers are combined, dried

over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield

the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

The crude α-aminonitrile is suspended in concentrated hydrochloric acid.
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The mixture is heated to reflux for 12-18 hours.

After cooling to room temperature, the solution is concentrated under reduced pressure.

The residue is dissolved in a minimal amount of hot water and the pH is adjusted to the

isoelectric point (approximately pH 6) with a suitable base (e.g., ammonium hydroxide).

The mixture is cooled to induce crystallization of the racemic 4'-Tetrahydropyranylglycine.

The solid product is collected by filtration, washed with cold ethanol, and dried under

vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its identity and purity.

Role in Drug Discovery and Signaling Pathways
While 4'-Tetrahydropyranylglycine itself is not a known bioactive agent, its incorporation as a

structural motif in larger molecules can significantly impact their biological activity. The

tetrahydropyran ring is considered a "privileged" scaffold in medicinal chemistry. Its advantages

include:

Improved Pharmacokinetic Properties: The oxygen atom in the tetrahydropyran ring can act

as a hydrogen bond acceptor, potentially improving solubility and interactions with biological

targets.

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic

degradation compared to aromatic or more labile structures.

Conformational Rigidity: The ring structure can constrain the conformation of the molecule,

leading to higher binding affinity and selectivity for its target.

Derivatives of 4'-Tetrahydropyranylglycine are being explored in the development of novel

therapeutics. For instance, compounds containing this moiety are investigated for their

potential as inhibitors of various enzymes or as ligands for receptors.
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Drug Discovery Workflow

4'-Tetrahydropyranylglycine
(Building Block)

Chemical Synthesis
(e.g., Peptide Coupling)

Library of Derivatives

High-Throughput Screening

Hit Compound

Lead Optimization

Candidate Drug

Click to download full resolution via product page

Figure 2: Logical workflow for the use of 4'-Tetrahydropyranylglycine in drug discovery.

Although no specific signaling pathways have been definitively associated with 4'-
Tetrahydropyranylglycine itself, compounds containing the tetrahydropyran moiety have been

implicated in the modulation of various cellular pathways. For example, certain
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tetrahydropyran-containing molecules have been shown to interact with kinases, proteases,

and G-protein coupled receptors. The incorporation of the 4'-Tetrahydropyranylglycine
scaffold could be a strategy to target such pathways with novel chemical entities.

Conclusion
4'-Tetrahydropyranylglycine is a valuable and versatile building block for medicinal chemists

and drug discovery professionals. Its unique structural features offer the potential to improve

the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. While

detailed biological data on the parent compound is limited, its utility in the synthesis of more

complex and biologically active molecules is an area of active research. The synthetic

methodologies outlined in this guide provide a foundation for researchers to access this

important chemical entity and explore its potential in the development of next-generation

therapeutics. Further investigation into the biological effects of compounds incorporating this

scaffold is warranted to fully elucidate its potential in modulating key signaling pathways

involved in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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